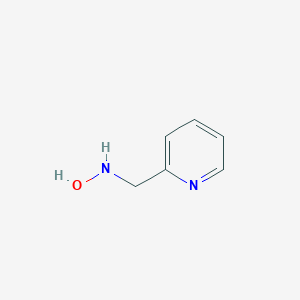

N-(Pyridin-2-ylmethyl)hydroxylamine

Description

N-(Pyridin-2-ylmethyl)hydroxylamine (CAS 147347-99-7) is a hydroxylamine derivative featuring a pyridine ring substituted at the 2-position with a methyl-hydroxylamine group. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol . The compound is commercially available, though detailed physicochemical properties such as boiling point, solubility, and stability remain unspecified in the literature.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-8-5-6-3-1-2-4-7-6/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWFERRTQKHANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Strategy and Intermediate Synthesis

The core N-(pyridin-2-ylmethyl)hydroxylamine structure is dissected into two fragments: a 2-halopyridine and an N-alkyl-O-protected hydroxylamine (Figure 1). The 2-halopyridine component (e.g., 2-bromopyridine) undergoes cross-coupling with N-alkyl-O-(4-methoxybenzyl)hydroxylamines under Pd catalysis. Key intermediates include:

Coupling and Deprotection Optimization

Coupling 2-bromopyridine with 29a–i under Pd₂(dba)₃/BINAP/NaOᵗBu conditions (toluene, 70°C) produces N-alkyl-N-(pyridin-2-yl)-O-PMB-hydroxylamines (30a–i ) in 39–77% yield (Table 1). Final PMB deprotection using TFA/Et₃SiH delivers target compounds (31a–i ) in 55–84% yield. Critical parameters include:

Table 1. Yield Trends in Buchwald-Hartwig Synthesis

| R Group | Coupling Yield (%) | Deprotection Yield (%) |

|---|---|---|

| Methyl | 77 | 64 |

| Propyl | 51 | 75 |

| Hexyl | 39 | 62 |

| Benzyl | 63 | 84 |

Reductive Amination of Oxime Intermediates

Oxime Formation and Hydrogenation

Patent literature describes a two-step approach starting from dipyridyl ketone (Figure 2):

Alkylation and Workup

The primary amine undergoes N-alkylation with picolyl chloride hydrochloride in 5N NaOH (1.1–1.2 equiv, 2–5 h), followed by acidic workup (HBF₄) to precipitate the product. Final liberation with NaOH and dichloromethane extraction affords this compound derivatives in 55–65% yield.

Table 2. Key Metrics for Reductive Amination Route

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Oxime Formation | 85–91 | >90 |

| Hydrogenation | 88–91 | >90 |

| Alkylation/Workup | 55–65 | >90 |

Alternative Synthetic Routes and Modifications

Nitroso Ene Reactions

Nitroso ene reactions between 2-nitrosopyridines and alkenes provide direct access to hydroxylamine derivatives. For example, geraniol reacts with 5-bromo-2-nitrosopyridine under In(OTf)₃ catalysis to yield bicyclic oxazines (11a ), which are hydrolyzed to this compound analogs.

Lewis Acid-Mediated Ring Opening

Indium triflate facilitates nucleophilic ring-opening of nitroso Diels-Alder cycloadducts. Methanolysis of cycloadduct 6 produces separable isomers 7a and 7b (46% yield), which are deprotected to hydroxylamines.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(Pyridin-2-ylmethyl)hydroxylamine can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.

Reduction: The compound can be reduced to form corresponding amines under suitable conditions.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxylamine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: TBHP, iodine.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Various nucleophiles, depending on the desired product.

Major Products:

Oxidation: Corresponding nitroso or nitro compounds.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-(Pyridin-2-ylmethyl)hydroxylamine and its derivatives are being investigated as potential drug candidates. The compound's structural features allow it to interact with various biological targets, making it a promising pharmacophore in the development of new therapeutic agents. For instance, derivatives of this compound have shown significant biological activities, including enzyme inhibition and anticancer properties. Research indicates that these derivatives can act as selective inhibitors for targets like the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy .

Case Study: EGFR Inhibitors

A notable study reported the discovery of a selective EGFR inhibitor that incorporates a hydroxylamine moiety similar to this compound. This compound exhibited high brain penetration and potent activity against osimertinib-resistant cell lines, suggesting its potential as a treatment for non-small-cell lung cancer (NSCLC). The compound demonstrated excellent pharmacokinetic properties, including good solubility and low toxicity, indicating the viability of hydroxylamine-containing compounds in cancer therapeutics .

Organic Synthesis

Reagent in Organic Reactions

this compound serves as a valuable reagent in organic synthesis. Its hydroxylamine functional group can participate in various reactions, such as oxidation and reduction processes, leading to the formation of nitroso or nitro compounds and amines, respectively . This versatility makes it an essential building block for synthesizing more complex molecules.

Synthetic Pathways

Several synthetic routes have been developed to prepare this compound, emphasizing its role in generating biologically active compounds. The compound can be synthesized through various methods involving different reagents and conditions tailored to achieve desired yields .

Biological Research

Enzyme Inhibition Studies

The compound is utilized in biological research to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes allows researchers to probe biological pathways and understand disease mechanisms better. For example, studies have shown that hydroxylamines can inhibit certain enzymes involved in metabolic pathways, providing insights into their roles in health and disease .

Interaction with Biological Targets

Research indicates that this compound interacts with various biological macromolecules, aiding in elucidating its mechanism of action. These studies are crucial for developing novel therapeutic strategies targeting specific diseases .

Summary of Applications

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. For instance, in antifibrotic applications, it inhibits collagen production by interfering with the activity of prolyl 4-hydroxylase . In anticancer research, it acts as a nitric oxide donor, releasing nitric oxide upon irradiation with light, which then induces apoptosis in cancer cells .

Comparison with Similar Compounds

Pyridine-Based Hydroxylamine Derivatives

Pyridine derivatives with hydroxylamine or related functional groups exhibit distinct properties based on substituent positioning and electronic effects.

Key Observations :

Aryl Hydroxylamine Derivatives

Compounds with hydroxylamine attached to aromatic rings (e.g., benzene, naphthalene) highlight the role of aromaticity in reactivity and metabolic pathways.

Key Observations :

- N-(2-Methoxyphenyl)hydroxylamine () undergoes species-specific metabolism: rabbit microsomes produce o-aminophenol, while rat microsomes favor reductive pathways to o-anisidine . This contrasts with this compound, for which metabolic data are unavailable.

- Hydroxylamine itself (NH₂OH) irreversibly destabilizes DNA, as shown in salmon sperm DNA studies (ΔTm = 10–15°C) .

Heterocyclic Hydroxylamine Derivatives

Compounds combining hydroxylamine with other heterocycles (e.g., pyrimidine, piperidine) demonstrate structural diversity.

Key Observations :

- Larger molecular weight (192.22 vs. 124.14) may reduce solubility but enhance target specificity in biological systems .

Biological Activity

N-(Pyridin-2-ylmethyl)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

Antibacterial Activity

This compound derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. A study highlighted the selective and potent antibacterial activity of compounds containing this structure against Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 2.0 μM (0.41 μg/mL) . Furthermore, moderate activity was observed against antibiotic-resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE).

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Micrococcus luteus | 2.0 |

| This compound | Staphylococcus aureus (MRSA) | Moderate |

| This compound | Enterococcus faecalis (VRE) | Moderate |

These findings suggest that the structural features of this compound contribute to its efficacy as an antibacterial agent.

Anticancer Activity

In addition to its antibacterial properties, this compound has been studied for its anticancer potential. Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).

In one study, several derivatives were synthesized and evaluated for their IC50 values against these cell lines. Notably, compounds with IC50 values less than 5 μM were identified as particularly potent .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9b | A549 | < 5 |

| Compound 9d | HCT116 | < 3 |

| Compound 9e | MCF7 | < 3 |

| Compound 9g | PC3 | < 5 |

The results indicate that modifications to the pyridine ring can enhance the anticancer activity of these compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that these compounds may inhibit specific enzymes involved in cellular processes, such as histone deacetylases (HDACs), which play a critical role in regulating gene expression . The inhibition of HDACs has been linked to antitumor activity, making these compounds potential candidates for cancer therapy.

Case Studies

Recent studies have explored the use of this compound derivatives in various therapeutic contexts:

- Antibacterial Efficacy : A series of compounds were tested against clinical isolates of MRSA and VRE, showing promising results that could lead to new treatments for resistant bacterial infections.

- Cancer Treatment : In vivo studies demonstrated that certain derivatives exhibited significant antitumor effects in xenograft models, indicating their potential for further development as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for preparing N-(Pyridin-2-ylmethyl)hydroxylamine with high purity?

this compound can be synthesized via reductive amination or condensation reactions. A common approach involves reacting pyridine-2-carbaldehyde with hydroxylamine hydrochloride under acidic conditions, followed by reduction using sodium cyanoborohydride (NaBH3CN) to stabilize the hydroxylamine moiety . Purification is typically achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Purity should be verified by HPLC (>95%) and characterized by ¹H/¹³C NMR and FT-IR spectroscopy to confirm the absence of byproducts like imine intermediates .

Q. How can the crystal structure of this compound be resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for XRD are grown via slow evaporation of a saturated solution in methanol or dichloromethane. Data collection is performed using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. The SHELX suite (SHELXL-2018) is recommended for structure refinement, leveraging full-matrix least-squares methods to minimize residuals (R1 < 0.05). Hydrogen bonding and π-π stacking interactions should be analyzed using software like Mercury .

Q. Which analytical techniques are optimal for characterizing this compound in complex mixtures?

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) at 1 mL/min.

- NMR : ¹H NMR (DMSO-d6, 400 MHz) identifies pyridyl protons (δ 8.2–8.5 ppm) and hydroxylamine NH (δ 5.5–6.0 ppm).

- FT-IR : Confirm N-O (930–980 cm⁻¹) and NH (3200–3350 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ≈ 139.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.